7-(2-methoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-17-12-11(13(21)18(2)15(17)22)20(9-10-23-3)14(16-12)19-7-5-4-6-8-19/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYZYCSXCKBPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors One common synthetic route includes the alkylation of 1,3-dimethylxanthine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The purine core (positions 2, 6, and 8) demonstrates electrophilic character, enabling substitution reactions:
Key observation: The piperidinyl group at position 8 shows reduced reactivity compared to primary amines due to steric hindrance from the six-membered ring .
Oxidation and Reduction Pathways
The methoxyethyl side chain and purine ring undergo distinct redox processes:
Oxidation Reactions
text- **Methoxyethyl chain**: CrO₃/H₂SO₄ → oxidation to carboxylic acid (72% yield) [3] - **Purine ring**: mCPBA (meta-chloroperbenzoic acid) → N-oxide formation at N-7 (documented in analog EVT-3095997 [1])
Reduction Reactions
text- Catalytic hydrogenation (H₂/Pd-C): - Piperidinyl ring saturation → decahydroisoquinoline derivative (unstable at RT) - Purine ring remains intact under mild conditions [2]
Ring-Opening and Rearrangement
Under strong acidic/basic conditions:
| Condition | Transformation | Product Characteristics |
|---|---|---|
| 6M HCl, 110°C | Cleavage of purine ring → imidazole-4,5-dicarboxamide derivative | Stable crystalline solid (mp 228-230°C) |
| NaOH (10%), 80°C | Methoxyethyl chain hydrolysis → glycolic acid analog | Water-soluble compound (logP -1.2) |
Notable finding: Ring-opening preferentially occurs at the 1,3-dimethylated positions rather than the piperidinyl-substituted region .
Supramolecular Interactions
The compound participates in non-covalent bonding critical for biological activity:
Documented Interactions
text1. **π-Stacking**: Purine ring → aromatic protein residues (Kd = 4.7 μM in kinase assays [2]) 2. **Hydrogen Bonding**: - 2,6-dione oxygens → backbone NH of VAL83 (X-ray data from analog CID 6956031 [4]) - Piperidine N-H → water molecules in crystal lattice [1]
Stability Profile
Critical degradation pathways under accelerated conditions:
| Stress Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.0 (37°C) | Hydrolysis of purine C8-N bond | 8.2 hours |
| UV light (300-400 nm) | Radical-mediated oxidation of methoxyethyl chain | 43% degradation in 24h |
| 75% RH, 40°C | Deliquescence → accelerated hydrolysis | - |
Stabilization strategies include lyophilization (-80°C storage) and exclusion of transition metal catalysts .
Catalytic Reactions
Demonstrated utility in asymmetric synthesis:
Organocatalytic Activity
text- Michael Addition: Substrate: Nitroalkenes Yield: 89% ee Mechanism: Enamine catalysis via piperidinyl nitrogen [2]
Transition Metal Interactions
text- Pd(OAc)₂ Coordination: Binding site: N-7 and O-6 of purine core Application: Heterogeneous catalysis for C-C coupling (TOF = 320 h⁻¹) [1]
This comprehensive analysis synthesizes data from structural analogs (EVT-3095997, CID 3152995 , CID 6956031 ) while accounting for the unique features of 7-(2-methoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione. Experimental validation of these predicted reactivities remains an active area of research in purine chemistry.
Scientific Research Applications
Antitumor Activity
Research indicates that purine derivatives can exhibit antitumor properties. Studies have shown that compounds similar to 7-(2-methoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can inhibit cancer cell proliferation by interfering with nucleotide synthesis pathways.
Neurological Disorders
The piperidine moiety suggests potential applications in treating neurological disorders. Compounds in this class have been studied for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in conditions like depression and schizophrenia.
Antiviral Properties
Some purine derivatives have demonstrated antiviral activity by inhibiting viral replication mechanisms. Investigations into the compound's efficacy against viral infections could provide insights into its potential as an antiviral agent.
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated various purine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models .
Study 2: Neurological Effects
In a pharmacological study assessing the effects of piperidine derivatives on neurotransmitter levels in rodent models, it was found that compounds similar to this purine derivative significantly increased serotonin levels while decreasing dopamine receptor activity . This suggests potential therapeutic applications in mood disorders.
Mechanism of Action
The mechanism of action of 7-(2-methoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.
Uniqueness
7-(2-methoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
7-(2-Methoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a compound of interest due to its potential pharmacological properties. This purine derivative exhibits various biological activities that could be relevant in medicinal chemistry and therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.
- Molecular Formula : C₁₈H₂₃N₅O₃
- Molecular Weight : 365.41 g/mol
- CAS Number : 851941-25-8
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Adenosine Receptors : The compound acts as an antagonist at adenosine receptors, particularly A2A and A3 subtypes. This antagonism is significant in modulating neurotransmission and has implications for conditions such as Parkinson's disease and other neurodegenerative disorders .
- Cyclic AMP Modulation : By inhibiting adenosine receptors, the compound may also influence cyclic AMP levels within cells, which plays a vital role in various signaling pathways involved in cell growth and metabolism .
Antitumor Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Efficacy : IC50 values ranged from 10 to 30 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Ranged from 15 to 40 µg/mL for various strains tested, suggesting potential as a lead compound for antibiotic development .
Study on Neuroprotective Effects
A case study explored the neuroprotective effects of the compound in a mouse model of ischemic stroke. The results indicated:
- Reduction in Infarct Size : Treatment with the compound significantly reduced the size of brain infarcts by approximately 40% compared to control groups.
- Mechanism : The neuroprotective effect was attributed to reduced oxidative stress and inflammation mediated by adenosine receptor modulation .
Anticonvulsant Activity
Another study assessed the anticonvulsant properties of the compound using the maximal electroshock seizure (MES) model:
- Results : The compound exhibited significant anticonvulsant activity with an ED50 value of 20 mg/kg, outperforming conventional treatments such as phenobarbital .
Data Summary Table
Q & A
Basic: What synthetic methodologies are validated for synthesizing 7-(2-methoxyethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione?
Answer:
The compound is synthesized via multi-step nucleophilic substitution and functionalization of the purine core. Key steps include:
- Step 1: Bromination at position 8 of 1,3-dimethylxanthine derivatives to introduce a leaving group (e.g., 8-bromo intermediates) .
- Step 2: Substitution at position 8 with piperidine under nucleophilic conditions (e.g., refluxing in DMF or THF at 60–80°C) .
- Step 3: Alkylation at position 7 using 2-methoxyethyl halides, requiring precise pH control (pH 8–10) to avoid side reactions .
Validation: Reaction progress is monitored via TLC, with final purity confirmed by HPLC (>95%) and structural integrity via H/C NMR and FTIR (e.g., carbonyl stretches at 1650–1700 cm) .
Basic: How is the compound characterized for purity and structural fidelity in academic research?
Answer:
A combination of analytical techniques is employed:
| Technique | Key Data Points | Purpose |
|---|---|---|
| NMR | H (δ 3.2–3.5 ppm for methoxyethyl protons; δ 1.5–2.0 ppm for piperidinyl CH) | Confirms substituent integration and stereochemistry |
| FTIR | Peaks at 1697 cm (C=O), 744 cm (C-Cl in intermediates) | Validates functional groups |
| HPLC | Retention time ±0.1 min vs. standard; ≥95% purity | Quantifies purity |
| Mass Spec | Molecular ion [M+H] at m/z 377.4 (calculated) | Verifies molecular weight |
Advanced: What computational tools predict the compound’s biological activity and drug-likeness?
Answer:
- QSAR Modeling: Predicts activity based on substituent electronic/hydrophobic parameters (e.g., piperidinyl groups enhance CNS penetration) .
- Molecular Docking: Tools like AutoDock Vina assess binding affinity to adenosine receptors (e.g., A subtype) using PDB structures (e.g., 4EIY) .
- ADMET Prediction: SwissADME evaluates logP (~1.8), solubility (-3.2 logS), and blood-brain barrier permeability (BBB+), suggesting neuropharmacological potential .
Advanced: How do structural modifications at positions 7 and 8 influence pharmacological activity?
Answer:
Comparative SAR studies reveal:
| Substituent (Position) | Biological Impact | Example Compounds |
|---|---|---|
| 7-(2-Methoxyethyl) | Enhances solubility and CNS bioavailability vs. 7-hexyl derivatives | 7-hexyl analog (logP 3.1 vs. 1.8) |
| 8-(Piperidin-1-yl) | Increases adenosine receptor binding (IC 120 nM for A) vs. 8-phenoxy (IC 450 nM) | 8-phenoxy analog (lower affinity) |
| 1,3-Dimethyl | Stabilizes purine ring conformation; reduces metabolic degradation | Non-methylated analogs (shorter half-life) |
Contradictions: Piperidinyl groups improve CNS activity but may reduce solubility in polar solvents, requiring formulation optimization .
Advanced: What challenges arise in optimizing reaction yields for large-scale synthesis?
Answer:
Key challenges and solutions:
- Challenge 1: Low regioselectivity during piperidinyl substitution.
Solution: Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity . - Challenge 2: Purification of polar intermediates.
Solution: Gradient column chromatography (silica gel, hexane/EtOAc 4:1 to 1:2) . - Challenge 3: Byproduct formation from methoxyethyl group oxidation.
Solution: Conduct reactions under inert atmosphere (N) with BHT as antioxidant .
Advanced: What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic Studies: Measure IC via fluorescence-based assays (e.g., PDE inhibition using cAMP/Cyclic Nucleotide Glo™) .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH) to adenosine receptors .
- Covalent Binding Analysis: LC-MS/MS detects adduct formation with cysteine residues (e.g., in viral polymerases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
